Piperacetazine

Description

Piperacetazine was an antipsychotic.

was MH 1975-91 (see under PHENOTHIAZINE TRANQUILIZERS 1975-90)

Properties

IUPAC Name |

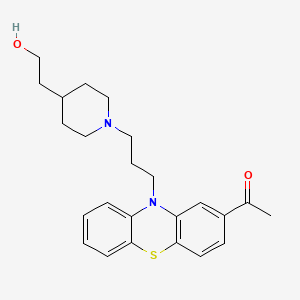

1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMCMVEUCGQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023481 |

Source

|

| Record name | Piperacetazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3819-00-9 |

Source

|

| Record name | Piperacetazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3819-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperacetazine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERACETAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperacetazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperacetazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piperacetazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperacetazine is a first-generation, typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] Historically used in the management of schizophrenia, its clinical application has diminished over time with the advent of atypical antipsychotics.[1] The primary mechanism of action of piperacetazine, characteristic of phenothiazines, is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects. However, like other drugs in its class, piperacetazine exhibits a broad pharmacological profile, interacting with a variety of other neurotransmitter receptors, which contributes to its side-effect profile. This guide provides a detailed examination of the molecular mechanisms of piperacetazine, including its receptor binding profile, associated signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal therapeutic effect of piperacetazine is achieved through its antagonist activity at the dopamine D2 receptor.[2][3] By blocking these receptors in the mesolimbic pathway, piperacetazine is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

Other Receptor Interactions

Piperacetazine, as a phenothiazine, is known to interact with several other neurotransmitter systems. These interactions do not primarily contribute to its antipsychotic efficacy but are largely responsible for its side effects. These receptors include:

-

Serotonin Receptors (e.g., 5-HT2A): Blockade of these receptors is a feature of many antipsychotic drugs.

-

Muscarinic Receptors (e.g., M1): Antagonism at these receptors leads to anticholinergic side effects.

-

Histamine Receptors (e.g., H1): Blockade of H1 receptors is associated with sedative and metabolic side effects.[4]

-

Adrenergic Receptors (e.g., α1): Antagonism at these receptors can lead to cardiovascular side effects such as orthostatic hypotension.

Quantitative Receptor Binding Profile

| Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Dopamine D2 | Chlorpromazine | 1.8 | Human | Radioligand Binding | [5] |

| Serotonin 5-HT2A | Chlorpromazine | 2.5 | Human | Radioligand Binding | [5] |

| Muscarinic M1 | Chlorpromazine | 27 | Human | Radioligand Binding | [5] |

| Histamine H1 | Chlorpromazine | 0.3 | Human | Radioligand Binding | [5] |

| Adrenergic α1 | Chlorpromazine | 1.8 | Human | Radioligand Binding | [5] |

Novel Target: PAX3::FOXO1 Fusion Protein

Recent research has identified a novel molecular target for piperacetazine: the PAX3::FOXO1 fusion protein, which is an oncogenic driver in a subtype of rhabdomyosarcoma.[6][7] Piperacetazine has been shown to directly bind to this fusion protein and inhibit its transcriptional activity.[6][7]

| Target | Ligand | K D (µM) | Species | Assay Type | Reference |

| PAX3::FOXO1 | Piperacetazine | 3.8 | Human | Surface Plasmon Resonance | [6] |

Signaling Pathways

The antagonism of G-protein coupled receptors by piperacetazine disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by piperacetazine.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway antagonism by piperacetazine.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Serotonin 5-HT2A receptor signaling pathway antagonism.

Muscarinic M1 Receptor Signaling Pathway

Caption: Muscarinic M1 receptor signaling pathway antagonism.

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway antagonism.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling pathway antagonism.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of piperacetazine with its molecular targets.

Radioligand Binding Assay for GPCRs (D2, 5-HT2A, M1, H1, α1)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., piperacetazine) for a specific G-protein coupled receptor.

6.1.1 Materials

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

-

Test Compound: Piperacetazine, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with cofactors).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter and Fluid.

6.1.2 Procedure

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (piperacetazine).

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for PAX3::FOXO1

This protocol describes a method to confirm the direct binding of a compound to an intracellular protein target in a cellular context.

6.2.1 Materials

-

Cell Line: A cell line endogenously or exogenously expressing the target protein (e.g., RH30 rhabdomyosarcoma cells for PAX3::FOXO1).

-

Test Compound: Piperacetazine.

-

Lysis Buffer: Buffer containing detergents to lyse the cells.

-

Instrumentation: PCR machine or other device for precise temperature control, equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

6.2.2 Procedure

-

Cell Treatment: Treat intact cells with either the test compound (piperacetazine) or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells to release the intracellular proteins.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to pellet the aggregated/precipitated proteins.

-

Quantification of Soluble Target Protein: Collect the supernatant and quantify the amount of the soluble target protein (PAX3::FOXO1) at each temperature point using a suitable method like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates binding and stabilization of the target protein. Isothermal dose-response experiments can be performed to determine the binding affinity (KD).

Experimental Workflow Diagram

Caption: Generalized experimental workflows for receptor binding and CETSA.

References

- 1. Piperacetazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thecarlatreport.com [thecarlatreport.com]

- 6. Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies of Piperacetazine in Schizophrenia: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of Piperacetazine for the treatment of schizophrenia. Given that the majority of research on this compound was conducted from the 1960s through the 1970s, this document synthesizes the available data from published abstracts and systematic reviews. It is important to note that access to the full-text versions of these early studies is limited, and thus, detailed experimental protocols are often not available. This guide presents the available quantitative data, reconstructs a generalized experimental workflow representative of the era, and illustrates the presumed mechanism of action of Piperacetazine.

Quantitative Data Summary

The primary quantitative data available from early clinical studies of Piperacetazine comes from a Cochrane systematic review that compared its efficacy and side-effect profile to Chlorpromazine. Additional dosage information is available from a study on high-dose Piperacetazine.

Table 1.1: Efficacy of Piperacetazine vs. Chlorpromazine in Schizophrenia

| Outcome Measure | No. of Studies | No. of Participants | Comparison Group | Result (Risk Ratio or Mean Difference) | 95% Confidence Interval | Quality of Evidence |

| Global Improvement (Psychiatrist Rated) | 2 | 208 | Chlorpromazine | RR: 0.90 | 0.80 to 1.02 | Very Low |

| Mental State (BPRS Change Score)¹ | 1 | 182 | Chlorpromazine | MD: -0.40 | -1.41 to 0.61 | Very Low |

| Leaving Study Early | 4 | 256 | Chlorpromazine | RR: 0.50 | 0.10 to 2.56 | Very Low |

¹Brief Psychiatric Rating Scale. A negative mean difference would favor Piperacetazine.

Table 1.2: Adverse Effects of Piperacetazine vs. Chlorpromazine

| Adverse Effect | No. of Studies | No. of Participants | Comparison Group | Result (Risk Ratio) | 95% Confidence Interval | Quality of Evidence |

| Any Adverse Effect | 3 | 74 | Chlorpromazine | RR: 1.00 | 0.75 to 1.33 | Very Low |

| Parkinsonism-like Movement Disorder | 3 | 106 | Chlorpromazine | RR: 0.95 | 0.61 to 1.49 | Very Low |

Table 1.3: Dosage Regimens in Early Piperacetazine Studies

| Study Focus | Patient Population | Dosage Range | Notes |

| High vs. Standard Dose | Ambulatory Chronic Schizophrenic Patients | Standard Dose: 25-160 mg/day; High Dose: 160-400 mg/day | High dose was reported as effective in seven patients refractory to low dosage. |

| Comparative Trials | Acute or Chronic Schizophrenic Patients | Not specified in available abstracts | Dosing was likely titrated based on clinical response and side effects, a common practice for phenothiazines. |

Experimental Protocols

Detailed experimental protocols from the original studies are not available in the reviewed literature. However, based on the abstracts and the standards of psychiatric clinical trials of that period, a generalized protocol can be inferred.

Generalized Protocol:

-

Patient Population: Studies typically included adult patients with a diagnosis of acute or chronic schizophrenia, including paranoid and undifferentiated subtypes. Patients were often hospitalized or, in some cases, managed as outpatients.

-

Study Design: The studies were often controlled clinical trials, with some being comparative studies against Chlorpromazine or a placebo. A "rater blind" or "double-blind" methodology was sometimes employed to reduce bias.

-

Washout Period: A washout period was likely implemented to eliminate the effects of previous medications before initiating treatment with Piperacetazine.

-

Treatment Administration: Piperacetazine was administered orally, with dosages adjusted based on the patient's therapeutic response and the emergence of side effects. In some studies, an injectable form was used for acute cases.

-

Assessment: Patient's mental state and symptom severity were assessed at baseline and at various points during the trial using psychiatric rating scales. The Brief Psychiatric Rating Scale (BPRS) was a common instrument for this purpose. Global improvement was also assessed by the treating psychiatrist.

-

Side Effect Monitoring: The incidence and severity of adverse effects, particularly extrapyramidal symptoms (parkinsonism-like effects), were monitored and recorded throughout the studies.

Visualizations

Mechanism of Action: Dopamine Receptor Antagonism

The therapeutic effect of Piperacetazine, like other phenothiazine antipsychotics, is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The "dopamine hypothesis" of schizophrenia posits that an overactivity of this pathway contributes to the positive symptoms of the disorder.

Caption: Proposed mechanism of Piperacetazine in schizophrenia.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the early clinical trials of Piperacetazine, based on the limited information available.

The Antitumor Potential of Piperacetazine: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the emerging antitumor activities of Piperacetazine, a phenothiazine derivative, for researchers, scientists, and drug development professionals. This document synthesizes current research findings, focusing on the compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies.

Executive Summary

Piperacetazine, a drug historically used as an antipsychotic, has been identified as a promising small molecule inhibitor with potential applications in oncology. Recent research has elucidated its direct interaction with specific oncogenic fusion proteins, highlighting a novel therapeutic avenue for certain cancer subtypes. This guide will delve into the specifics of this interaction, particularly in the context of alveolar rhabdomyosarcoma, and provide the necessary technical details to facilitate further research and development in this area.

Mechanism of Action: Targeting the PAX3::FOXO1 Fusion Protein

The primary antitumor mechanism of Piperacetazine identified to date is its direct binding to the PAX3::FOXO1 fusion protein.[1][2][3] This aberrant protein, a product of a chromosomal translocation, is a key oncogenic driver in the alveolar subtype of rhabdomyosarcoma (RMS).[1][2] Piperacetazine's interaction with PAX3::FOXO1 inhibits the fusion protein's transcriptional activity, thereby disrupting the oncogenic signaling cascade it commands.[1][3] This targeted inhibition leads to a reduction in the anchorage-independent growth of fusion-positive alveolar RMS cells.[1][2][3] It is noteworthy that this effect is specific, as Piperacetazine does not inhibit the growth of embryonal RMS cells, which lack the PAX3::FOXO1 fusion.[1][2]

Signaling Pathway Diagram

Caption: Piperacetazine's mechanism of action in inhibiting the PAX3::FOXO1 pathway.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the in vitro efficacy of Piperacetazine from preclinical studies.

Table 1: Inhibition of PAX3::FOXO1 Transcriptional Activity

| Cell Line | Cancer Type | IC50 (Luciferase Assay) | Reference |

| RH30 | Alveolar Rhabdomyosarcoma | ~5 µM | [3] |

| RH41 | Alveolar Rhabdomyosarcoma | ~10 µM | [3] |

| RH28 | Alveolar Rhabdomyosarcoma | ~15 µM | [3] |

| U66788 | Alveolar Rhabdomyosarcoma | ~15 µM | [3] |

Table 2: Inhibition of Cell Viability

| Cell Line | Cancer Type | IC50 (CellTiter-Blue) | Reference |

| RH30 | Alveolar Rhabdomyosarcoma | ~20 µM | [3] |

| RH41 | Alveolar Rhabdomyosarcoma | ~20 µM | [3] |

| RH28 | Alveolar Rhabdomyosarcoma | ~25 µM | [3] |

| U66788 | Alveolar Rhabdomyosarcoma | ~25 µM | [3] |

| RD | Embryonal Rhabdomyosarcoma | > 30 µM | [3] |

| SN12C | Renal Cancer (Negative Control) | > 30 µM | [3] |

Note: IC50 values are approximated from graphical data presented in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Surface Plasmon Resonance (SPR) for Direct Binding Assay

This protocol outlines the method used to confirm the direct binding of Piperacetazine to the PAX3::FOXO1 protein.[1]

-

Protein Immobilization: Recombinant PAX3::FOXO1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Piperacetazine is serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series.

-

Binding Analysis: The diluted Piperacetazine solutions are injected over the sensor chip surface. A reference flow cell without the immobilized protein is used for background subtraction.

-

Data Acquisition: The binding response is measured in real-time as a change in resonance units (RU).

-

Kinetic Analysis: Association and dissociation rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the inhibitory effect of Piperacetazine on PAX3::FOXO1-mediated gene transcription.[3]

-

Cell Culture and Transfection: Alveolar RMS cell lines (e.g., RH30) are cultured in appropriate media. Cells are co-transfected with a PAX3::FOXO1-responsive luciferase reporter plasmid (e.g., pGL3-PDGFRA) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Post-transfection, cells are treated with varying concentrations of Piperacetazine or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized values are then plotted against the Piperacetazine concentration to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for the identification and validation of Piperacetazine's antitumor activity.

In Vivo Studies and Future Directions

In a xenograft study involving RH30 cells injected into immunocompromised mice, Piperacetazine administered at 20 mg/kg/day did not demonstrate strong antitumor activity.[2] Researchers noted that higher doses could not be administered due to sedative side effects in the mice.[2] This suggests that the lack of in vivo efficacy could be related to pharmacokinetic and pharmacodynamic properties of Piperacetazine in the mouse model, potentially leading to insufficient drug levels in the tumor tissue.[2]

Despite the limited in vivo results, the findings strongly suggest that Piperacetazine serves as a valuable molecular scaffold.[1][2] Future research efforts can be directed towards developing derivatives of Piperacetazine with improved pharmacological properties and enhanced potency as specific inhibitors of PAX3::FOXO1. These next-generation compounds could hold significant promise for targeted therapy in recurrent or metastatic alveolar RMS.[1][2]

Conclusion

Piperacetazine has been identified as a direct inhibitor of the PAX3::FOXO1 oncoprotein, a critical driver in alveolar rhabdomyosarcoma. While in vivo efficacy remains to be optimized, its well-defined mechanism of action and specific activity against fusion-positive cells make it a foundational compound for the development of novel targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these promising findings.

References

In-Depth Technical Guide to the Pharmacological Profile of Piperacetazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperacetazine is a typical antipsychotic medication belonging to the phenothiazine class. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a characteristic shared by many first-generation antipsychotics. This technical guide provides a comprehensive overview of the pharmacological properties of piperacetazine, including its receptor binding profile, pharmacokinetic characteristics, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Introduction

Piperacetazine is a phenothiazine derivative that has been historically used in the management of schizophrenia.[1] As a typical antipsychotic, its therapeutic effects are primarily attributed to its ability to block dopamine receptors in the central nervous system.[2][3] Understanding the detailed pharmacological profile of piperacetazine is crucial for elucidating its therapeutic actions and potential side effects. This document synthesizes available data on its receptor binding affinities, pharmacokinetics, and molecular mechanisms of action.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of piperacetazine are directly related to its affinity for a variety of neurotransmitter receptors. While comprehensive binding data for piperacetazine is limited in recent literature, information can be inferred from studies on related phenothiazine compounds and typical antipsychotics.

Table 1: Receptor Binding Affinities (Ki) of Piperacetazine

| Receptor Family | Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |

| Dopamine | D2 | Data not available | Haloperidol | 1.5 |

| D1 | Data not available | Haloperidol | 20 | |

| Serotonin | 5-HT2A | Data not available | Haloperidol | 50 |

| Adrenergic | α1 | Data not available | Chlorpromazine | 2.2 |

| α2 | Data not available | Chlorpromazine | 18 | |

| Histamine | H1 | Data not available | Chlorpromazine | 1.1 |

| Muscarinic | M1 | Data not available | Chlorpromazine | 13 |

Mechanism of Action and Signaling Pathways

Piperacetazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4] This antagonism is believed to be responsible for its antipsychotic effects. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] By blocking this receptor, piperacetazine prevents the dopamine-induced reduction of cAMP, thereby modulating downstream signaling cascades.

Pharmacokinetics

Detailed human pharmacokinetic data for piperacetazine is sparse in contemporary literature. However, general pharmacokinetic properties can be inferred from its classification as a phenothiazine derivative.

Table 2: Pharmacokinetic Parameters of Piperacetazine

| Parameter | Value | Species | Notes |

| Oral Bioavailability | Data not available | Human | Expected to undergo first-pass metabolism. |

| Half-life (t½) | Data not available | Human | |

| Time to Peak (Tmax) | Data not available | Human | |

| Peak Concentration (Cmax) | Data not available | Human | |

| Volume of Distribution | Data not available | Human | Phenothiazines are generally lipophilic and have a large volume of distribution. |

| Metabolism | Hepatic | Human | Likely metabolized by cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, similar to other piperazine-type phenothiazines.[7][8][9] |

| Excretion | Primarily renal | Human |

Experimental Protocols

The following sections describe general methodologies relevant to the pharmacological profiling of compounds like piperacetazine.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a drug to a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[8]

-

Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., piperacetazine).[8][10]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of a drug binding to the D2 receptor, specifically its effect on adenylyl cyclase activity.

-

Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.[10]

-

Stimulation: The cells are treated with a known concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) to inhibit adenylyl cyclase, in the presence of varying concentrations of the antagonist (piperacetazine). Forskolin is often used to stimulate adenylyl cyclase to have a measurable baseline of cAMP.[12]

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).[4][5]

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Conclusion

Piperacetazine is a typical antipsychotic of the phenothiazine class with a primary mechanism of action involving dopamine D2 receptor antagonism. While specific quantitative data on its receptor binding profile and human pharmacokinetics are not extensively available in recent literature, its pharmacological properties can be largely inferred from its structural class. Further research, potentially utilizing modern high-throughput screening platforms, would be beneficial to fully characterize the molecular pharmacology of piperacetazine and to provide a more complete understanding of its therapeutic and adverse effects.

References

- 1. Population Pharmacokinetic Analysis of Nonlinear Behavior of Piperacillin during Intermittent or Continuous Infusion in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of piperacillin-tazobactam combination in patients with major burns and signs of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. 612. Pharmacokinetics of Piperacillin-Tazobactam in Patients with Severe Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Molecular Formula of Piperacetazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, molecular formula, and key biological evaluation methods for Piperacetazine. The information is intended for an audience with a background in organic chemistry, pharmacology, and drug development.

Molecular Formula and Properties

Piperacetazine is a phenothiazine derivative that has been investigated for its antipsychotic properties. Its core molecular structure consists of a tricyclic phenothiazine system with an acetyl group and a piperidine-ethanol side chain.

Table 1: Molecular Identifiers and Properties of Piperacetazine [1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₂O₂S |

| Molecular Weight | 410.58 g/mol |

| IUPAC Name | 1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone |

| CAS Number | 3819-00-9 |

| Appearance | Not explicitly stated in the search results, but phenothiazines are often crystalline solids. |

| Melting Point | 100-110°C (for the hydrochloride salt)[5] |

Table 2: Elemental Composition of Piperacetazine [3][4][5]

| Element | Percentage |

| Carbon (C) | 70.21% |

| Hydrogen (H) | 7.37% |

| Nitrogen (N) | 6.82% |

| Oxygen (O) | 7.79% |

| Sulfur (S) | 7.81% |

Synthesis of Piperacetazine

The proposed synthesis can be broken down into three key stages:

-

Synthesis of the Phenothiazine Core.

-

Acylation of the Phenothiazine Core to 2-Acetylphenothiazine.

-

N-Alkylation of 2-Acetylphenothiazine to Yield Piperacetazine.

Experimental Protocols

Stage 1: Synthesis of the Phenothiazine Core

The fundamental phenothiazine ring system can be synthesized by the reaction of diphenylamine with sulfur in the presence of a catalyst, such as iodine or anhydrous aluminum chloride.

-

Materials: Diphenylamine, Sulfur, Anhydrous Aluminum Chloride (or Iodine), Alcohol (for recrystallization).

-

Procedure:

-

Combine diphenylamine and sulfur in a reaction vessel.

-

Add a catalytic amount of anhydrous aluminum chloride or iodine.

-

Heat the mixture to 140-160°C. The reaction will proceed with the evolution of hydrogen sulfide gas.

-

After the reaction is complete, cool the mixture and grind the resulting solid.

-

Extract the product with water and then with dilute alcohol to remove impurities.

-

The crude phenothiazine can be further purified by recrystallization from alcohol.

-

Stage 2: Synthesis of 2-Acetylphenothiazine

This stage involves a Friedel-Crafts acylation of the phenothiazine core. To ensure acylation at the 2-position, the nitrogen at the 10-position is typically protected with an acetyl group first, which is then removed.

-

Materials: Phenothiazine, Acetyl Chloride, Aluminum Chloride, Toluene, Carbon Disulfide, Potassium Hydroxide, Ethanol.

-

Procedure:

-

N-Acetylation: React phenothiazine with acetyl chloride in a suitable solvent like toluene to form 10-acetylphenothiazine.

-

Friedel-Crafts Acylation: Dissolve the 10-acetylphenothiazine in carbon disulfide and add aluminum chloride. Then, add acetyl chloride dropwise. This will result in the formation of 2,10-diacetylphenothiazine.

-

Deacetylation: Reflux the 2,10-diacetylphenothiazine with alcoholic potassium hydroxide to selectively remove the acetyl group from the nitrogen at the 10-position, yielding 2-acetylphenothiazine.

-

Stage 3: N-Alkylation of 2-Acetylphenothiazine to Yield Piperacetazine

The final step is the attachment of the 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine side chain to the nitrogen of the 2-acetylphenothiazine. This is a nucleophilic substitution reaction.

-

Materials: 2-Acetylphenothiazine, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine (synthesis of this intermediate is analogous to similar piperazine derivatives), a strong base (e.g., sodium hydride or sodium amide), and an appropriate aprotic solvent (e.g., dry DMF or THF).

-

Procedure (Proposed):

-

Dissolve 2-acetylphenothiazine in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the nitrogen of the phenothiazine.

-

Allow the mixture to stir for a period to ensure complete formation of the phenothiazide anion.

-

Add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine in the same solvent to the reaction mixture.

-

Allow the reaction to proceed, possibly with gentle heating, while monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution.

-

The product, Piperacetazine, is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by chromatography or recrystallization.

-

Key Biological Activities and Experimental Evaluation

Piperacetazine has been identified as a dopamine receptor antagonist and, more recently, as a direct inhibitor of the PAX3::FOXO1 fusion protein, a key oncogenic driver in alveolar rhabdomyosarcoma.

Dopamine Receptor Binding Assay

This assay is crucial for characterizing the antipsychotic potential of Piperacetazine.

-

Objective: To determine the binding affinity of Piperacetazine to dopamine D2 receptors.

-

General Protocol (Radioligand Binding Assay):

-

Membrane Preparation: Prepare a membrane fraction from a cell line expressing dopamine D2 receptors or from brain tissue known to be rich in these receptors (e.g., porcine striatum).

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of Piperacetazine.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of Piperacetazine that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

-

PAX3::FOXO1 Inhibition and Downstream Effects

Piperacetazine has been shown to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the anti-cancer potential of Piperacetazine by measuring its effect on a hallmark of cancer cells: the ability to grow without attachment to a solid surface.

-

Objective: To determine if Piperacetazine can inhibit the anchorage-independent growth of cancer cells expressing PAX3::FOXO1.

-

Protocol:

-

Prepare Base Agar Layer: A layer of agar in culture medium is allowed to solidify in a petri dish or multi-well plate.

-

Prepare Cell-Containing Top Agar Layer: Cancer cells (e.g., alveolar rhabdomyosarcoma cell lines) are suspended in a solution of low-melting-point agar mixed with culture medium containing various concentrations of Piperacetazine.

-

Plating: The cell-containing agar is layered on top of the base agar layer and allowed to solidify.

-

Incubation: The plates are incubated for several weeks to allow for colony formation.

-

Analysis: The number and size of the colonies are quantified, often after staining with a dye like crystal violet. A reduction in colony formation in the presence of Piperacetazine indicates an inhibition of anchorage-independent growth.

-

Signaling Pathway

The following diagram illustrates the known regulatory and downstream signaling pathways of the PAX3::FOXO1 fusion protein, the target of Piperacetazine.

Caption: PAX3::FOXO1 Signaling Pathway and Inhibition by Piperacetazine.

This guide provides a foundational understanding of Piperacetazine for research and development purposes. Further investigation into its detailed synthesis and full pharmacological profile is warranted for its potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

Methodological & Application

Application Notes and Protocols for Piperacetazine Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of Piperacetazine in animal models, focusing on its application in preclinical cancer research, particularly for tumors driven by the PAX3::FOXO1 fusion protein, such as alveolar rhabdomyosarcoma.

Mechanism of Action

Piperacetazine is a phenothiazine antipsychotic that has been identified as a direct inhibitor of the PAX3::FOXO1 fusion oncoprotein. This fusion protein is a key driver in several cancers, most notably alveolar rhabdomyosarcoma. Piperacetazine binds directly to the PAX3::FOXO1 protein, inhibiting its transcriptional activity. This leads to the downregulation of key downstream target genes involved in cell growth and differentiation, such as MYOD1, MYOG, and B7-H3.[1] Furthermore, PAX3::FOXO1 has been shown to suppress the Hippo tumor suppressor pathway, and inhibition by agents like Piperacetazine may help restore its function.

Signaling Pathway

Caption: Piperacetazine directly inhibits the PAX3::FOXO1 oncoprotein.

Quantitative Data

Currently, there is a lack of publicly available pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for Piperacetazine in common animal models. The data presented below is based on dosing information from a preclinical study.

| Parameter | Animal Model | Administration Route | Dosage | Vehicle | Study Type | Reference |

| Dose | NOD-SCID Mice | Intraperitoneal (IP) | 20 mg/kg/day | 10% DMSO in sterile PBS | Antitumor Efficacy (RH30 Xenograft) | [2] |

| Tolerability | Rats | Oral (in feed) | 0.005-0.025% | Standard Feed | Chronic Toxicity (1 year) | MedChemExpress Product Information |

| Tolerability | Dogs | Oral | 0.25-5.0 mg/kg | Not Specified | Chronic Toxicity (52 weeks) | MedChemExpress Product Information |

Experimental Protocols

Intraperitoneal (IP) Administration Protocol for Antitumor Efficacy Studies

This protocol is adapted from a study using a rhabdomyosarcoma (RMS) xenograft model in immunocompromised mice.

Animal Model:

-

Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice, male or female.

Materials:

-

Piperacetazine powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (27-30 gauge)

Dosing Solution Preparation (4 mg/mL Stock for a 20 mg/kg dose):

-

Prepare a 40 mg/mL stock solution of Piperacetazine in 100% DMSO.

-

For administration, dilute the stock solution 10-fold in sterile PBS to a final concentration of 4 mg/mL. The final DMSO concentration will be 10%.

-

Vortex the solution thoroughly to ensure it is fully dissolved.

Administration Procedure:

-

Weigh each mouse to determine the exact injection volume (e.g., for a 25g mouse, the volume would be 125 µL for a 20 mg/kg dose).

-

Restrain the mouse appropriately.

-

Administer the Piperacetazine solution via intraperitoneal injection into the lower abdominal quadrant.

-

Dosing is typically performed 5 days per week.

-

Monitor the animals for any adverse effects, such as labored breathing or sedation, especially after the initial doses. Dose adjustments may be necessary based on tolerability.[2]

General Oral Gavage (PO) Administration Protocol

This is a general protocol that can be adapted for Piperacetazine. Vehicle composition and concentration should be optimized in pilot studies.

Animal Model:

-

Mice or rats.

Materials:

-

Piperacetazine powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing PEG400 and Tween 80)

-

Sterile water

-

Gavage needles (size appropriate for the animal)

-

Sterile syringes

Dosing Solution Preparation:

-

Prepare a stock solution of Piperacetazine in a suitable solvent like DMSO.

-

Suspend or dissolve the required amount of Piperacetazine in the chosen vehicle to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <2%).

-

Ensure the solution is homogenous before administration.

Administration Procedure:

-

Weigh the animal to determine the correct dosing volume.

-

Gently restrain the animal.

-

Insert the gavage needle orally, advancing it into the esophagus and down to the stomach.

-

Administer the solution slowly.

-

Monitor the animal for any signs of distress during and after the procedure.

General Intravenous (IV) Administration Protocol

This is a general protocol. The vehicle and final concentration must be optimized for Piperacetazine to ensure solubility and minimize toxicity.

Animal Model:

-

Mice or rats.

Materials:

-

Piperacetazine powder

-

Vehicle for intravenous injection (e.g., sterile saline with a co-solvent like PEG400, keeping the percentage low).

-

Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge).

Dosing Solution Preparation:

-

Prepare a stock solution of Piperacetazine in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a sterile intravenous vehicle to the final desired concentration. Ensure complete dissolution and filter the final solution through a 0.22 µm filter to ensure sterility and remove any particulates.

Administration Procedure:

-

Warm the animal to dilate the tail veins.

-

Place the animal in a restraint device.

-

Administer the Piperacetazine solution via the lateral tail vein.

-

The injection volume should be kept low (e.g., 5-10 mL/kg).

-

Monitor the animal for any immediate adverse reactions.

Experimental Workflow

Caption: Preclinical workflow for evaluating Piperacetazine in a xenograft model.

References

Application Notes and Protocols for Cell-based Compound Screening with Piperacetazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine is a phenothiazine derivative originally developed as an antipsychotic agent, functioning primarily as a dopamine receptor antagonist.[1][2] Recent research has unveiled a novel and significant mechanism of action for Piperacetazine: the direct binding to and inhibition of the PAX3::FOXO1 fusion protein.[3][4] This oncogenic fusion protein is a key driver in a subtype of rhabdomyosarcoma (RMS), a malignant soft tissue tumor predominantly affecting children and adolescents.[3] This discovery has opened new avenues for Piperacetazine as a potential therapeutic agent in oncology, particularly for fusion-positive RMS.

These application notes provide detailed protocols for cell-based assays to investigate the biological activities of Piperacetazine, focusing on its anti-cancer properties. The protocols described herein are essential for researchers screening compound libraries, characterizing drug candidates, and elucidating mechanisms of action.

Signaling Pathway of Piperacetazine in PAX3::FOXO1 Positive Rhabdomyosarcoma

The primary oncogenic mechanism in fusion-positive RMS involves the PAX3::FOXO1 fusion protein, which acts as an aberrant transcription factor, driving the expression of genes that promote cell proliferation, survival, and differentiation arrest. Piperacetazine directly binds to the PAX3::FOXO1 protein, inhibiting its transcriptional activity.[3][4] This leads to the downregulation of PAX3::FOXO1 target genes, resulting in decreased cell viability and inhibition of anchorage-independent growth, a hallmark of cancer.[3]

Caption: Mechanism of Piperacetazine in PAX3::FOXO1 positive rhabdomyosarcoma.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Piperacetazine in various cell-based assays.

Table 1: IC50 Values for Cell Viability

| Cell Line | Cell Type | Assay | IC50 (µM) | Citation |

| PANC-1 | Pancreatic Cancer | Not specified | 7.627 | [1] |

| RH30 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~10 | [5] |

| RH41 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~10 | [5] |

| RH28 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~15 | [5] |

| U66788 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~15 | [5] |

| SN12C | Renal Cancer (PAX3::FOXO1 negative) | CellTiter-Blue Assay | >30 | [5] |

Table 2: IC50 Values for Inhibition of PAX3::FOXO1 Transcriptional Activity

| Cell Line | Reporter Construct | Assay | IC50 (µM) | Citation |

| RH30 | pGL3-PDGFRA | Luciferase Reporter Assay | ~5 | [5] |

| RH41 | pGL3-PDGFRA | Luciferase Reporter Assay | ~5 | [5] |

| RH28 | pGL3-PDGFRA | Luciferase Reporter Assay | ~7 | [5] |

| U66788 | pGL3-PDGFRA | Luciferase Reporter Assay | ~7 | [5] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][6]

Materials:

-

Cells of interest (e.g., PANC-1, RH30)

-

Complete cell culture medium

-

Piperacetazine stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Piperacetazine in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Piperacetazine. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of Piperacetazine concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT cell viability assay.

PAX3::FOXO1 Transcriptional Activity using Luciferase Reporter Assay

This assay measures the transcriptional activity of the PAX3::FOXO1 fusion protein by quantifying the expression of a luciferase reporter gene under the control of a PAX3::FOXO1-responsive promoter.[3][5]

Materials:

-

PAX3::FOXO1 positive cells (e.g., RH30)

-

Luciferase reporter plasmid containing a PAX3::FOXO1-responsive promoter (e.g., pGL3-PDGFRA)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

Piperacetazine stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Transfection:

-

Seed cells in a suitable plate format (e.g., 24-well plate) to be 70-80% confluent at the time of transfection.

-

Co-transfect the cells with the PAX3::FOXO1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Following transfection, replace the medium with fresh medium containing serial dilutions of Piperacetazine. Include vehicle control (DMSO) wells.

-

Incubate for an additional 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity followed by the Renilla luciferase activity according to the assay system's protocol using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of PAX3::FOXO1 transcriptional activity for each Piperacetazine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of Piperacetazine concentration and determine the IC50 value.

-

Caption: Workflow for the PAX3::FOXO1 luciferase reporter assay.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cells to grow in a semisolid medium, a characteristic of transformed cells.[7][8]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Piperacetazine stock solution (in DMSO)

-

Agar (low melting point)

-

6-well plates

Protocol:

-

Prepare Agar Layers:

-

Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.3% agar solution in complete medium.

-

-

Cell Suspension and Plating:

-

Trypsinize and count the cells.

-

Resuspend the cells in the 0.3% agar solution at a density of approximately 8,000 cells/mL.

-

Prepare cell suspensions containing different concentrations of Piperacetazine or vehicle control (DMSO).

-

Carefully layer 1 mL of the cell-containing top agar solution onto the solidified bottom agar layer.

-

-

Incubation and Feeding:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.

-

Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of Piperacetazine or vehicle control on top of the agar.

-

-

Colony Staining and Counting:

-

After 2-3 weeks, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.

-

Wash the wells with PBS.

-

Count the number of colonies in each well using a microscope.

-

-

Data Analysis:

-

Calculate the average number of colonies for each treatment condition.

-

Determine the percentage of inhibition of colony formation for each Piperacetazine concentration relative to the vehicle control.

-

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell lines and experimental conditions used. It is recommended to perform preliminary experiments to determine optimal cell seeding densities, compound concentrations, and incubation times. Always follow good laboratory practices and safety procedures when handling chemicals and cell cultures.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchhub.com [researchhub.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Piperacetazine on PANC-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine, a phenothiazine derivative and dopamine receptor antagonist, has demonstrated antitumor activity.[1][2] Notably, it has been shown to be effective against the human pancreatic cancer cell line PANC-1.[1] These application notes provide a summary of the quantitative data available and a detailed protocol for determining the cytotoxic effects of Piperacetazine on PANC-1 cells in an in vitro setting. The information is intended to guide researchers in the design and execution of experiments to further investigate the potential of Piperacetazine as a therapeutic agent for pancreatic cancer.

Data Presentation

The primary quantitative measure of Piperacetazine's effect on PANC-1 cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Cytotoxicity of Piperacetazine on PANC-1 Cells

| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |

| Piperacetazine | PANC-1 | Not Specified | 7.627 | [1] |

Experimental Protocols

The following is a representative protocol for a cell viability assay to determine the IC50 of Piperacetazine on PANC-1 cells. This protocol is based on standard methodologies, as the specific, detailed protocol used to generate the published IC50 value is not fully available.

Protocol: Cell Viability Assay Using a Resazurin-Based Reagent

Objective: To determine the dose-dependent cytotoxic effect of Piperacetazine on PANC-1 cells.

Materials:

-

PANC-1 cells

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Piperacetazine

-

DMSO (vehicle for Piperacetazine)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well clear-bottom black plates

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture: Culture PANC-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

Harvest logarithmically growing PANC-1 cells using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Piperacetazine in DMSO.

-

Create a serial dilution of Piperacetazine in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Piperacetazine or vehicle control (DMSO).

-

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

Viability Assessment:

-

Add 20 µL of the resazurin-based cell viability reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the Piperacetazine concentration.

-

Use a non-linear regression analysis to calculate the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining Piperacetazine's cytotoxicity in PANC-1 cells.

Representative Signaling Pathway

While the specific signaling pathway affected by Piperacetazine in PANC-1 cells is not detailed in the available literature, cytotoxic compounds often induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.

Caption: A representative diagram of apoptotic signaling pathways.

References

Application Notes and Protocols for Piperacetazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine is a phenothiazine derivative that has shown potential as an antipsychotic agent and, more recently, has been investigated for its antitumor activities. As a potent inhibitor of the PAX3::FOXO1 fusion protein, it presents a valuable tool for in vitro studies in relevant cancer cell lines. This document provides a detailed protocol for the proper dissolution and application of Piperacetazine in cell culture experiments to ensure reproducible and reliable results.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for Piperacetazine.

| Parameter | Value | Solvent | Notes |

| Molecular Weight | 410.58 g/mol | - | - |

| Solubility | ≥ 6 mg/mL (≥ 14.61 mM) | DMSO | Hygroscopic DMSO can affect solubility; use freshly opened solvent. |

| 10 mg/mL | DMSO | - | |

| 82 mg/mL (199.72 mM) | DMSO | - | |

| 50 mg/mL (121.78 mM) | Ethanol | Ultrasonic assistance may be needed. | |

| 0.30 mg/mL | PBS (pH 7.2) | Limited aqueous solubility. | |

| Recommended Stock Solution Concentration | 10 mM - 20 mM | DMSO | A 10 mM stock solution is a common starting point. |

| Typical In Vitro Working Concentrations | 7.627 µM (IC50) | Cell Culture Medium | Example for PANC-1 cells. |

| 10 µM - 15 µM | Cell Culture Medium | For studying effects on gene expression and cell growth.[1] | |

| Stock Solution Storage | -20°C for up to 1 year | DMSO | Long-term storage.[1] |

| -80°C for up to 2 years | DMSO | Long-term storage.[1] |

Experimental Protocols

Materials

-

Piperacetazine powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line of interest

-

Water bath (optional, for gentle warming)

Protocol for Preparation of a 10 mM Piperacetazine Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Pre-warm Solvent: Allow the sterile DMSO to come to room temperature before opening to minimize water condensation, as DMSO is hygroscopic.

-

Weighing Piperacetazine: Accurately weigh the desired amount of Piperacetazine powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.106 mg of Piperacetazine (Molecular Weight = 410.58 g/mol ).

-

Dissolution:

-

Add the weighed Piperacetazine to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the Piperacetazine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

-

Protocol for Preparing Working Solutions and Treating Cells

-

Thawing the Stock Solution: Thaw a single aliquot of the Piperacetazine stock solution at room temperature.

-

Dilution in Cell Culture Medium:

-

It is recommended to perform a serial dilution to achieve the final desired concentration in the cell culture medium.

-

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

For example, to prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock solution:

-

First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.

-

Then, add the desired volume of this intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, you would add 2 µL of the 10 mM stock directly to the well (for a 1:1000 dilution). Correction: A more accurate method to avoid high local concentrations is to dilute the stock into a larger volume of medium first.

-

Corrected Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. Mix well by gentle inversion.

-

-

-

Cell Treatment:

-

Remove the existing medium from the cells to be treated.

-

Add the freshly prepared Piperacetazine-containing medium (the working solution) to the cells.

-

Include a vehicle control (medium with the equivalent concentration of DMSO) and an untreated control.

-

Incubate the cells for the desired experimental duration.

-

Visualizations

Experimental Workflow for Piperacetazine Stock and Working Solution Preparation

Caption: Workflow for preparing Piperacetazine solutions for cell culture.

Signaling Pathway Inhibition by Piperacetazine

Caption: Inhibition of PAX3::FOXO1 signaling by Piperacetazine.

References

Application Notes and Protocols for Intraperitoneal Injection of Piperacetazine in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) administration of Piperacetazine in mice, designed for preclinical research in oncology and pharmacology. The protocol is based on available in vivo data and standard laboratory procedures.

Introduction

Piperacetazine is a phenothiazine derivative that has been investigated for its antipsychotic properties as a dopamine receptor antagonist.[1][2] More recently, it has garnered interest for its potential anti-cancer activities.[3][4] Notably, Piperacetazine can directly bind to the PAX3::FOXO1 fusion protein, inhibiting its transcriptional activity, which is relevant in certain cancers like alveolar rhabdomyosarcoma.[3] This protocol outlines the necessary steps for preparing and administering Piperacetazine via intraperitoneal injection in a mouse model.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the intraperitoneal injection of Piperacetazine in mice.

Table 1: Piperacetazine Dosage and Vehicle Formulation

| Parameter | Value | Reference |

| Dosage | 20 mg/kg | [3] |

| Vehicle Formulation | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | [3] |

| Solubility in Vehicle | ≥ 2.5 mg/mL | [3] |

| Administration Frequency | 5 days per week | [3] |

Table 2: General Intraperitoneal Injection Parameters for Mice

| Parameter | Recommended Value | Reference |

| Needle Gauge | 25-27 G | [1][5] |

| Maximum Injection Volume | < 10 mL/kg | [1] |

| Injection Site | Lower right quadrant of the abdomen | [1][6] |

| Injection Angle | 30-40° to the horizontal plane | [1][6] |

Experimental Protocols

1. Preparation of Piperacetazine Solution (2.5 mg/mL)

This protocol describes the preparation of a 10 mL stock solution of Piperacetazine at a concentration of 2.5 mg/mL.

-

Materials:

-

Piperacetazine powder

-

Ethanol (EtOH)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (15 mL)

-

Pipettes and sterile tips

-

Vortex mixer

-

Optional: sonicator, heating block

-

-

Procedure:

-

Weigh 25 mg of Piperacetazine powder and place it in a 15 mL sterile conical tube.

-

Add 1 mL of Ethanol to the tube.

-

Add 4 mL of PEG300 to the tube.

-

Add 0.5 mL of Tween-80 to the tube.

-

Vortex the mixture thoroughly until the Piperacetazine is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]

-

Add 4.5 mL of sterile Saline to the tube.

-

Vortex the solution again to ensure it is homogenous and clear.

-

Store the final solution according to the manufacturer's recommendations (e.g., at -20°C for long-term storage).[3]

-

2. Intraperitoneal Injection Procedure in Mice

This protocol details the steps for safely administering the prepared Piperacetazine solution to a mouse via IP injection.

-

Materials:

-

Procedure:

-

Warm the Piperacetazine solution to room temperature before injection.[1]

-

Weigh the mouse to accurately calculate the required injection volume. For a 20 mg/kg dose, a 25 g mouse would require 0.2 mL of the 2.5 mg/mL solution.

-

Draw the calculated volume of the Piperacetazine solution into a sterile 1 mL syringe fitted with a 25-27 G needle.

-

Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).

-

Position the mouse with its head tilted slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen. This is to avoid the cecum and urinary bladder.[6][7]

-

Wipe the injection site with a 70% ethanol wipe.

-

Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[1][6]

-

Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[7]

-

Slowly and steadily inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions following the injection.

-

Visualizations

Signaling Pathway

The following diagram illustrates a potential signaling pathway for a piperazine-containing compound (PCC), which may share similarities with Piperacetazine's mechanism of action in inducing apoptosis in cancer cells.

Caption: Proposed apoptotic signaling pathways for a piperazine compound.

Experimental Workflow

The diagram below outlines the workflow for the intraperitoneal injection of Piperacetazine in mice.

Caption: Workflow for intraperitoneal injection of Piperacetazine in mice.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

Application of Piperacetazine in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction